5,6-DIamino-2,4-dihydroxypyrimidine sulfate xhydrate

Overview

Description

5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is a chemical compound . The salt is quite insoluble in H2O but can be converted to the free base which is recrystallised from H2O and converted to the sulfate by addition of the required amount of H2SO4 .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the conversion of the salt to the free base, which is then recrystallised from water. The sulfate is then formed by adding the required amount of H2SO4 .Molecular Structure Analysis

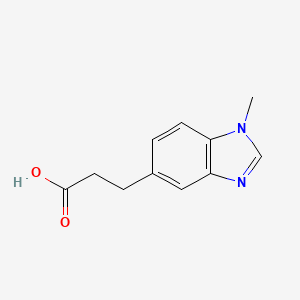

The molecular structure of this compound is represented by the formula C4H6N4O2.H2O4S.2H2O . The InChI code for this compound is 1S/C4H6N4O2.H2O4S.2H2O/c5-1-2 (6)7-4 (10)8-3 (1)9;1-5 (2,3)4;;/h5H2, (H4,6,7,8,9,10); (H2,1,2,3,4);2*1H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 276.23 . The compound is a solid at 20 degrees Celsius . It has a melting point of >260°C (dec.) (lit.) .Scientific Research Applications

Chemical Synthesis and Modification

5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is utilized in various chemical synthesis processes. For instance, it undergoes acid nitration in concentrated sulfuric acid to yield corresponding dinitro derivatives. Such chemical transformations are foundational in organic synthesis, offering pathways to novel compounds with potential applications in different fields, including pharmaceuticals and materials science (Astrat’ev et al., 2001).

Antiviral Applications

Certain derivatives of 5,6-diamino-2,4-dihydroxypyrimidine exhibit antiviral properties. A study highlighted the preparation of specific compounds that showed inhibitory effects against a range of viruses, including herpes viruses and retroviruses (Holý et al., 2002). Such findings underscore the potential of this compound in developing antiviral therapeutics.

Crystallography and Material Science

The compound also finds applications in crystallography and material science. Studies focusing on crystal structures involving aminopyrimidine derivatives reveal intricate hydrogen-bonded motifs, providing insights into molecular interactions and assembly (Balasubramani et al., 2007). Understanding these interactions is crucial in designing new materials and pharmaceuticals.

Pharmaceutical Development

The synthetic pathways and biological activities of 5,6-diamino-2,4-dihydroxypyrimidine derivatives are of significant interest in pharmaceutical research. For example, the preparation of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride from diethyl malonate and guanidine hydrochloride was explored, highlighting the potential for creating valuable pharmaceutical intermediates (Huang Qiang, 2011).

Antiplatelet and Antiphlogistic Activities

Research into the antiplatelet and antiphlogistic activities of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted derivatives has revealed potential therapeutic applications. These compounds demonstrated potent antiplatelet activity, suggesting their usefulness in developing treatments for conditions related to platelet aggregation and inflammation (Brullo et al., 2012).

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXIGWWLXWSTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)

![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3095515.png)

![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)

![(6H-Thieno[2,3-b]pyrrol-5-yl)methanol](/img/structure/B3095551.png)

![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)